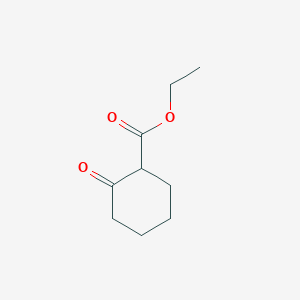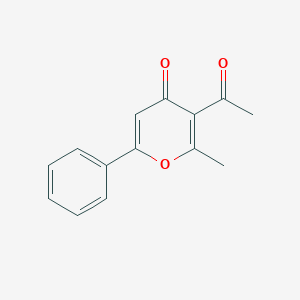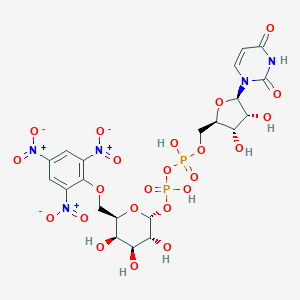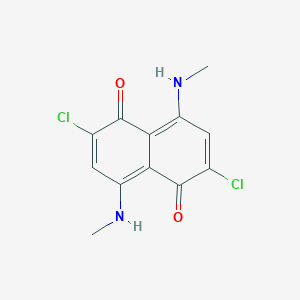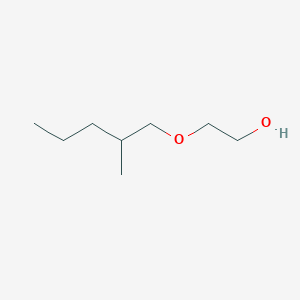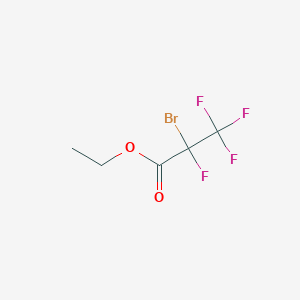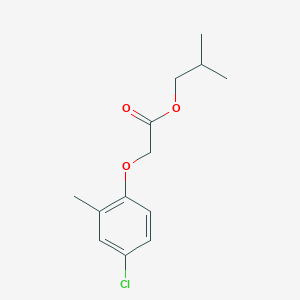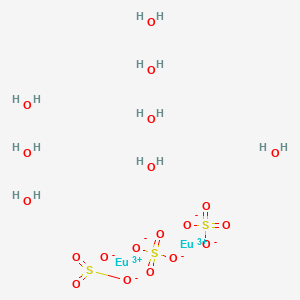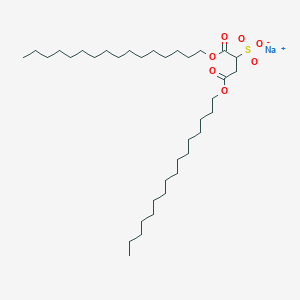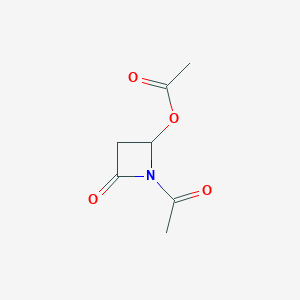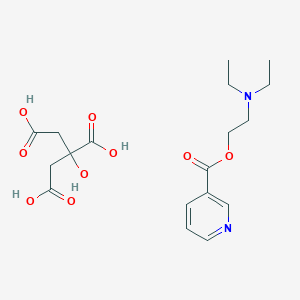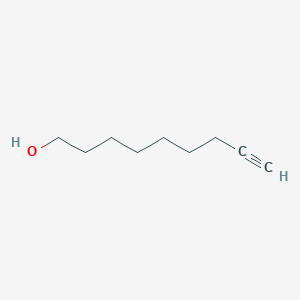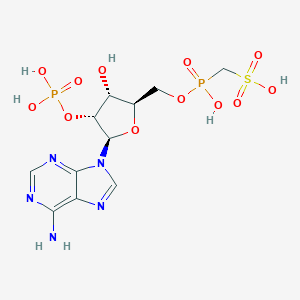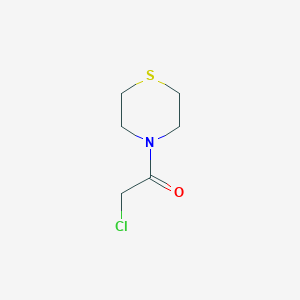
4-(2-Chloroacetyl) thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-Chloroacetyl) thiomorpholine is a chemical compound that has been widely studied for its potential use in scientific research. It is a thiomorpholine derivative that has been synthesized using various methods, and has been found to have a number of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-(2-Chloroacetyl) thiomorpholine is not yet fully understood. However, it is believed to work by modifying the structure of proteins and other biomolecules, which can alter their function and activity. This modification can occur through the formation of covalent bonds between the thiomorpholine moiety and the target molecule.
生化学的および生理学的効果
4-(2-Chloroacetyl) thiomorpholine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It has also been found to have anti-inflammatory properties, and has been shown to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 4-(2-Chloroacetyl) thiomorpholine in lab experiments is its high purity and stability. This makes it a reliable reagent for the modification of proteins and other biomolecules. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 4-(2-Chloroacetyl) thiomorpholine. One area of focus could be on its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Another area of focus could be on its use as a tool for studying protein-protein interactions and other biomolecular interactions. Additionally, research could be conducted to explore the potential of 4-(2-Chloroacetyl) thiomorpholine as a diagnostic tool for the detection of certain diseases.
科学的研究の応用
4-(2-Chloroacetyl) thiomorpholine has been widely studied for its potential use in scientific research. It has been found to have a number of applications in the fields of neuroscience, pharmacology, and biochemistry. Specifically, it has been used as a reagent for the modification of proteins, peptides, and other biomolecules. It has also been used as a tool for studying the interactions between proteins and other biomolecules.
特性
CAS番号 |
137860-92-5 |
|---|---|
製品名 |
4-(2-Chloroacetyl) thiomorpholine |
分子式 |
C6H10ClNOS |
分子量 |
179.67 g/mol |
IUPAC名 |
2-chloro-1-thiomorpholin-4-ylethanone |
InChI |
InChI=1S/C6H10ClNOS/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 |
InChIキー |
HODFITYCRNUPMT-UHFFFAOYSA-N |
SMILES |
C1CSCCN1C(=O)CCl |
正規SMILES |
C1CSCCN1C(=O)CCl |
同義語 |
Thiomorpholine, 4-(chloroacetyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

